molecular formula C20H17NO5S B12190280 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate

Cat. No.: B12190280
M. Wt: 383.4 g/mol
InChI Key: XRSVUYYVSSFBLY-VXLYETTFSA-N
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Description

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate is a complex organic compound that features an indole moiety, a benzo-furanone structure, and a methylsulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The benzo-furanone structure can be synthesized through a series of reactions, including bromination and phosphonation

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the benzo-furanone structure can be reduced to form alcohols.

    Substitution: The methylsulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and substituted indole derivatives.

Scientific Research Applications

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors and enzymes, modulating their activity. The benzo-furanone structure can interact with cellular components, affecting cell signaling pathways. The methylsulfonate group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Oxindole derivatives: Compounds with similar oxidation products.

    Methylsulfonate esters: Compounds with similar sulfonate groups.

Uniqueness

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate is unique due to its combination of an indole moiety, a benzo-furanone structure, and a methylsulfonate group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate

InChI

InChI=1S/C20H17NO5S/c1-3-21-12-13(15-6-4-5-7-17(15)21)10-19-20(22)16-9-8-14(11-18(16)25-19)26-27(2,23)24/h4-12H,3H2,1-2H3/b19-10+

InChI Key

XRSVUYYVSSFBLY-VXLYETTFSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C

Origin of Product

United States

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